molecular formula C6H2BrN3O2S B13679024 5-Bromo-2-isothiocyanato-3-nitropyridine

5-Bromo-2-isothiocyanato-3-nitropyridine

Cat. No.: B13679024
M. Wt: 260.07 g/mol
InChI Key: MVKDQRPEJZNURG-UHFFFAOYSA-N
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Description

5-Bromo-2-isothiocyanato-3-nitropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of bromine, isothiocyanate, and nitro functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isothiocyanato-3-nitropyridine typically involves the following steps:

    Starting Material: The synthesis begins with 5-Bromo-2-nitropyridine.

    Isothiocyanation: The introduction of the isothiocyanate group is achieved by reacting 5-Bromo-2-nitropyridine with thiophosgene (CSCl2) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere at low temperatures to prevent decomposition.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of hazardous reagents like thiophosgene.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isothiocyanato-3-nitropyridine can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Cyclization: The isothiocyanate group can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.

    Cyclization: Bases like sodium hydroxide or potassium carbonate in aprotic solvents.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of 5-Bromo-2-amino-3-nitropyridine.

    Cyclization: Formation of various heterocyclic compounds depending on the reaction conditions.

Scientific Research Applications

5-Bromo-2-isothiocyanato-3-nitropyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with specific properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Chemical Synthesis: It is a valuable building block in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5-Bromo-2-isothiocyanato-3-nitropyridine involves its functional groups:

    Isothiocyanate Group: This group can react with nucleophiles such as amines and thiols, forming covalent bonds with proteins and enzymes, thereby inhibiting their activity.

    Nitro Group: The nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and electrostatic interactions with biological targets.

    Bromine Atom: The bromine atom can be involved in halogen bonding, influencing the compound’s binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-nitropyridine: Lacks the isothiocyanate group, making it less reactive in certain nucleophilic substitution reactions.

    2-Bromo-5-nitropyridine: Similar structure but different positioning of functional groups, leading to different reactivity and applications.

    5-Bromo-2-methoxy-3-nitropyridine: Contains a methoxy group instead of an isothiocyanate group, affecting its chemical properties and applications.

Uniqueness

5-Bromo-2-isothiocyanato-3-nitropyridine is unique due to the presence of the isothiocyanate group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives. This makes it a versatile compound in synthetic chemistry and various research applications.

Properties

Molecular Formula

C6H2BrN3O2S

Molecular Weight

260.07 g/mol

IUPAC Name

5-bromo-2-isothiocyanato-3-nitropyridine

InChI

InChI=1S/C6H2BrN3O2S/c7-4-1-5(10(11)12)6(8-2-4)9-3-13/h1-2H

InChI Key

MVKDQRPEJZNURG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])N=C=S)Br

Origin of Product

United States

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